Thio PC

描述

Contextualization of Thio-PC Analogs within Glycerophospholipid Research

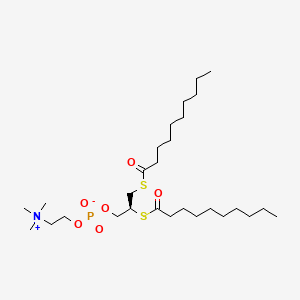

Glycerophospholipids, including phosphatidylcholines, are characterized by a glycerol (B35011) backbone esterified with fatty acids at the sn-1 and sn-2 positions and a phosphate (B84403) group at the sn-3 position, which is further linked to a headgroup like choline (B1196258). Thio-PC analogs are synthetic variants where one or more oxygen atoms in the ester or phosphate linkages are replaced by sulfur atoms, forming thioester or thioether bonds. nih.govcenmed.comresearchgate.netcaymanchem.comwindows.net

These modifications can impart distinct chemical properties, such as increased resistance to enzymatic hydrolysis, which is particularly beneficial for studying membrane stability or enzyme kinetics. For instance, dithioether phosphatidylcholines, which contain unnatural thioether linkages, have demonstrated resistance to phospholipase A2 (PLA2) hydrolysis. caymanchem.comwindows.net This enhanced stability allows these lipids to be used as substitutes for natural lipids in various applications, including the formation of giant unilamellar vesicles (GUVs) for cell-free expression systems, where maintaining membrane integrity is crucial. caymanchem.comwindows.net The structural resemblance of these dithioether PCs to native diacylglycerolipids ensures their functional utility in mimicking biological membranes. caymanchem.com

Significance of Thio-PC Derivatives as Mechanistic Probes in Enzymology

Thio-PC derivatives are highly significant as mechanistic probes, particularly in the study of phospholipase enzymes. Thioester analogs of glycerophospholipids serve as convenient colorimetric substrates for measuring phospholipase (PL) activity. nih.govcenmed.comresearchgate.net The underlying principle of their utility lies in the unique reactivity of the thioester bond.

When a phospholipase, such as phospholipase A2 (PLA2), acts upon a thio-PC substrate, it hydrolyzes the thioester bond, releasing a free thiol group. This liberated thiol can then be detected using chromogenic reagents like Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB). cenmed.com The reaction between the free thiol and DTNB produces a bright yellow product, 5-thio-2-nitrobenzoic acid (TNB), which has a characteristic absorbance maximum at 412 nm. cenmed.com The increase in absorbance at this wavelength is directly proportional to the amount of thiol released, providing a continuous and quantifiable measure of enzyme activity. cenmed.com

Table 1 highlights examples of Thio-PC substrates and their applications in PLA2 assays:

| Thio-PC Substrate | Key Structural Feature | Application in Enzymology | Noteworthy Finding |

| Diheptanoyl thio-PC | Thioester at sn-2 position (and sn-1) | Commonly used colorimetric substrate for most PLA2s (except cPLA2 and PAF-AH) | Readily hydrolyzed by various PLA2s. nih.govresearchgate.net |

| Palmitoyl (B13399708) thio-PC | Palmitoyl thioester at sn-2 position | Chromogenic PLA2 substrate; used to measure bee venom sPLA2 activity in mixed micelle systems | Hydrolysis yields free thiol reacting with DTNB for spectrophotometric quantification. cenmed.com |

| Heptanoyl thio-PC | Ether-linked C16 at sn-1, heptanoyl thiol ester at sn-2 | Analog of diheptanoyl thio-PC | Porcine pancreatic and bee venom sPLA2 enzymes exhibit 10-13 fold less activity compared to diheptanoyl thio-PC. nih.govresearchgate.net |

The use of sulfur as an isosteric replacement for oxygen in these probes has been a valuable strategy in enzymatic mechanistic studies, contributing to an enhanced understanding of diverse enzyme-catalyzed reactions.

Historical Development of Thio-PC Research Methodologies

The integration of Thio-PCs into chemical biology research has evolved through significant methodological advancements. Early foundational work in the field includes the chiral synthesis of dithiolester analogs of phosphatidylcholine, which were developed as substrates for the assay of phospholipase A2 as early as 1983. cenmed.comresearchgate.net This marked a crucial step in creating tailored tools for studying lipid-modifying enzymes.

Subsequently, the development of spectrophotometric assays further refined the use of these analogs. For instance, a method for analyzing human synovial fluid phospholipase A2 on short-chain phosphatidylcholine-mixed micelles, suitable for microtiter plate readers, was reported in 1992. cenmed.comresearchgate.net These methods leveraged the chromogenic properties of thioester hydrolysis products in conjunction with reagents like Ellman's reagent, allowing for high-throughput and quantitative analysis of enzyme activity. cenmed.comresearchgate.net

More recently, advancements in synthetic chemistry have dramatically streamlined the access to complex phospholipid analogs, including Thio-PCs. Thiol-yne click chemistry, for example, has emerged as a powerful methodology. This approach allows for the rapid, one-step assembly of three components to yield dithioether phospho- and glycolipids. caymanchem.comwindows.net The benefits of thiol-yne click chemistry include fast reaction rates, minimal side product formation, and excellent chemoselectivity and functional group tolerance, even with unprotected glycans and olefins. windows.net This innovative synthetic route has broadened the scope of accessible Thio-PC structures, enabling the creation of novel lipid substitutes with improved stability and diverse applications in mimicking cell membranes for micro-bioreactors and drug delivery systems. caymanchem.comwindows.net

属性

CAS 编号 |

90906-05-1 |

|---|---|

分子式 |

C28H56NO6PS2 |

分子量 |

597.9 g/mol |

IUPAC 名称 |

[(2S)-2,3-bis(decanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H56NO6PS2/c1-6-8-10-12-14-16-18-20-27(30)37-25-26(24-35-36(32,33)34-23-22-29(3,4)5)38-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m0/s1 |

InChI 键 |

JFIRWDCBJXNJFI-SANMLTNESA-N |

SMILES |

CCCCCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCC |

手性 SMILES |

CCCCCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCC |

规范 SMILES |

CCCCCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCC |

同义词 |

1,2-bis(decanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphorylcholine |

产品来源 |

United States |

Chemical Synthesis and Structural Modifications of Thio Pc Analogs

Methodologies for Thioester Bond Formation in Glycerophospholipid Scaffolds

The creation of thioester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone is central to Thio-PC synthesis, often requiring chiral approaches to ensure stereospecificity.

Chiral synthesis is crucial for producing stereospecific Thio-PC analogs, ensuring that the synthesized molecules possess the correct three-dimensional orientation essential for biological activity and accurate enzymatic studies. A notable approach involves starting with chiral precursors like D-mannitol, which can be converted to 1-trityl-sn-glycerol. This intermediate then undergoes tosylation, followed by displacement with potassium methyl xanthate to form a trithiocarbonate (B1256668). Reductive cleavage of the trithiocarbonate yields a 1,2-dithiol, which can then be acylated, detritylated, and esterified with choline (B1196258) phosphate (B84403) to produce Thio-PC. This method has been shown to yield Thio-PC with high chiral purity, approximately 95% for 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphocholine (Diheptanoyl Thio-PC). researchgate.netnih.gov

Another strategy for stereospecific synthesis of thioether glycerophospholipids, which are related to Thio-PC, involves the use of (S)-glycidol, prepared by asymmetric epoxidation of allyl alcohol. The in situ sodium borohydride-mediated opening of (S)-glycidol with hexadecylmercaptan provides a stereoselective route to l-alkylthioglycerophospholipids. The enantiomeric phospholipids (B1166683) can be prepared using (R)-glycidol via the same synthetic route. acs.org The synthesis of stereospecific ether and thioether phospholipids can also utilize L-glyceric acid as a chiral precursor. acs.org

The acyl chains at the sn-1 and sn-2 positions of glycerophospholipids can vary significantly in length and degree of unsaturation, influencing the physical properties of biological membranes, such as thickness, curvature, and fluidity. nih.gov The synthesis of Thio-PC analogs often involves incorporating specific acyl chain lengths and unsaturation patterns to tailor their properties for particular applications, especially as substrates for phospholipase A2 (PLA2) enzymes.

Diheptanoyl Thio-PC: 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphocholine, commonly known as Diheptanoyl Thio-PC, is a well-characterized analog. Its synthesis follows the general procedure described by Hendrickson et al., starting from 1-trityl-sn-glycerol. researchgate.netnih.govescholarship.orgcaymanchem.com It serves as a substrate for various PLA2s, facilitating the detection of free thiols upon hydrolysis, which can be quantified using chromogenic reagents like DTNB (Ellman's reagent). caymanchem.commedchemexpress.euabcam.co.jp

Arachidonoyl Thio-PC: Arachidonoyl Thio-PC, specifically 1-hexadecyl-2-arachidonoylthio-2-deoxy-sn-glycero-3-phosphorylcholine, incorporates an arachidonoyl chain, a polyunsaturated fatty acid. medchemexpress.comguidechem.com It is a substrate for many PLA2s, including sPLA2, cPLA2, and iPLA2. medchemexpress.comchemicalbook.com The cleavage of the sn-2 fatty acid by PLA2 results in the production of free thiols, which can be reacted with chromogenic reagents for quantification of PLA2 activity. medchemexpress.com

Palmitoyl (B13399708) Thio-PC: Palmitoyl Thio-PC, with a palmitoyl thioester at the sn-2 position, is another chromogenic PLA2 substrate. caymanchem.commedchemexpress.com Its hydrolysis by PLA2 yields a free thiol that reacts with DTNB, producing a yellow product detectable at 412 nm. caymanchem.com This analog has been utilized to measure bee venom sPLA2 activity in mixed micelle systems. caymanchem.com

The following table summarizes key properties of these Thio-PC analogs:

| Thio-PC Analog | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Acyl Chain Characteristics | PubChem CID |

| Diheptanoyl Thio-PC | 89019-63-6 | C₂₂H₄₄NO₆PS₂ | 513.7 | Two heptanoyl (C7:0) thioester chains | 53394300 |

| Arachidonoyl Thio-PC | 146797-82-2 | C₄₄H₈₂NO₆PS | 784.16 | One hexadecyl (C16:0) ether and one arachidonoyl (C20:4) thioester | 53394300 |

| Palmitoyl Thio-PC | 113881-60-0 | C₄₀H₈₀NO₇PS | 750.1 | One palmitoyl (C16:0) thioester at sn-2 | 53394300 |

Introducing thiol-containing moieties at the sn-1 or sn-2 positions of the glycerol backbone is a critical step in synthesizing Thio-PC and its analogs. For instance, the synthesis of 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphocholine involves the formation of a 1,2-dithiol intermediate, which is then acylated. researchgate.netnih.gov

Another strategy involves the use of thiol-yne click chemistry, which allows for the rapid generation of dithioether phospholipid analogs. This method involves the photoreaction of alkynyl hydrophilic head groups with thiol-modified lipid tails, yielding dithioether phospholipids. While this approach is efficient and offers high yields, it typically results in non-stereospecific dithioether lipids. nih.govrsc.org

For sn-1 modifications, some phospholipid analogues have been synthesized with a novel thioether at the sn-1 position. nih.gov The synthesis of racemic sn-1-thio-PAF (Platelet Activating Factor) has been reported, starting with the alkylation of racemic thioglycerol with bromo-octadecane. beilstein-journals.org

Functional Group Interconversions and Derivatization Strategies

Beyond direct thioester bond formation, the synthesis of Thio-PC and related thio-lipids often involves strategic functional group interconversions and derivatization from precursor molecules.

A common precursor for the chiral synthesis of Thio-PC is 1-trityl-sn-glycerol, which can be prepared from D-mannitol. researchgate.netnih.govescholarship.org The synthetic route involves several steps: tosylation of 1-trityl-sn-glycerol, followed by displacement with potassium methyl xanthate to form a trithiocarbonate. Reductive cleavage of this trithiocarbonate yields a 1,2-dithiol. This dithiol is then acylated, the trityl protecting group is removed, and the resulting intermediate is esterified with choline phosphate to yield Thio-PC. researchgate.netnih.gov This methodology is fundamental for creating stereospecific Thio-PC.

Thio-PC can serve as a starting material for the synthesis of other thio-lipid analogs through functional group interconversions. For example, Thio-PE (thio-phosphatidylethanolamine) can be prepared from Thio-PC through the action of phospholipase D (PLD). escholarship.org This enzymatic conversion allows for the modification of the polar head group while retaining the thioester linkages in the glycerol backbone. The ability to interconvert between different thio-lipid classes enables the generation of a broader range of analogs for various research purposes.

Purification and Isolation Techniques for Synthetic Thio-PC Compounds

Purification and isolation of synthetic thio-PC compounds and their analogs are crucial steps to obtain products of sufficient purity for research and characterization. Column chromatography is a widely employed technique for purifying these compounds. For example, novel methoxyphenylthio substituted phthalonitrile (B49051) compounds, precursors to phthalocyanines (related macrocycles that can contain thio linkages), were purified using column chromatography on silica (B1680970) gel. rsc.org Similarly, a novel thio-anthraquinone derivative was purified by column chromatography. lew.ro Octasubstituted alkyl thio derivatised phthalocyanines were also purified using silica gel packed column chromatography with dichloromethane (B109758) as the eluent. core.ac.uk

For thio-modified oligonucleotides, purification techniques include reverse phase HPLC or cartridge purification of the trityl-on product. glenresearch.comglenresearch.com The trityl group, used to protect the thiol, is not acid labile and remains during cleavage from the synthesis support with ammonium (B1175870) hydroxide, allowing for standard trityl-on reverse phase purification. glenresearch.com Final deblocking to cleave the trityl-sulfur bond can be achieved by oxidation with silver nitrate (B79036), with excess silver nitrate precipitated by dithiothreitol (B142953) (DTT). glenresearch.com Excess DTT can be removed by ethyl acetate (B1210297) extraction, desalting, or ethanol (B145695) precipitation. glenresearch.com

In the synthesis of thio-cotarnine analogues, the product was isolated by simple filtration as a precipitate after the reaction was complete. rsc.org Washing the solid product with cold methanol (B129727) was part of the isolation procedure. rsc.org

For some thiolated amino acids used in chemical protein synthesis, purification by HPLC has been reported to yield the desired peptide diselenide dimer. frontiersin.orgnih.gov In the synthesis of caffeine-8-thioglycolic acid and its ester derivatives, the product 8-bromocaffeine was filtered under reduced pressure and recrystallized from ethanol for purification. researchgate.net Caffeine-8-thioglycolic acid itself was filtered and purified by recrystallization. researchgate.net The use of ion-exchange resin has also been explored to increase yields and facilitate the isolation of caffeine-8-thioglycolic acid esters. researchgate.net

Extraction is another method used in the isolation process. For instance, in the characterization of synthetic bis(methyl-thio)methane (BMTM) in truffle flavorings, BMTM was isolated as a methanolic extract. itjfs.com Simple dilution in anhydrous methanol was used for preparing samples of synthetic BMTM for analysis. itjfs.com

Thin layer chromatography (TLC) is frequently used to monitor the progress of reactions and assess the purity of products during the synthesis and purification of thio-compounds. rsc.orglew.roresearchgate.net

| Compound | Synthesis Method Highlights | Purification/Isolation Highlights | Reported Yield | Characterization Methods Mentioned |

| 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphocholine (thio PC) | Chiral synthesis from 1-trityl-sn-glycerol, involving trithiocarbonate formation and cleavage. | Not explicitly detailed in the abstract, but chiral purity (95%) was determined. nih.govresearchgate.net | Not specified | Assessment of chiral purity via phospholipase A2 hydrolysis. nih.govresearchgate.net |

| Novel methoxyphenylthio substituted phthalonitriles | Nucleophilic aromatic substitution. rsc.org | Column chromatography on silica gel. rsc.org | Not specified | TLC for purity testing, Melting points, FT-IR, Electronic spectra, Elemental analyses, MALDI-TOF MS. rsc.org |

| Novel thio-anthraquinone derivative | Substitution reaction of 1-chloroanthraquinone (B52148) and 4-hydroxythiophenol. lew.ro | Column chromatography. lew.ro | 14% | FT-IR, NMR, MS, UV, TLC for monitoring. lew.ro |

| Octasubstituted alkyl thio derivatised phthalocyanines | Reaction of phthalonitriles with palladium chloride or DBU in 1-pentanol. core.ac.uk | Silica gel packed column chromatography. core.ac.uk | 74% | UV/Vis, 1H NMR, IR, Elemental analysis. core.ac.uk |

| Thio-cotarnine analogues | Reaction of cotarnine (B190853) with thiols. rsc.org | Filtration of precipitate, washing with cold methanol. rsc.org | 81-90% | NMR, HRMS, melting point, XRD. rsc.org |

| Caffeine-8-thioglycolic acid | Modification of synthesis involving 8-bromocaffeine. researchgate.net | Filtration and recrystallization. researchgate.net | Not specified | IR, TLC. researchgate.net |

| Caffeine-8-thioglycolic acid esters | Esterification of caffeine-8-thioglycolic acid with methanol. researchgate.net | Ion-exchange resin application, high yields and purity reported. researchgate.net | 78-98% | Structure confirmation. researchgate.net |

| Bis(methyl-thio)methane (BMTM) | Synthetic origin. itjfs.com | Methanolic extraction from samples, simple dilution in methanol for analysis. itjfs.com | Not applicable | GC-C-IRMS, 1H NMR. itjfs.com |

Enzymatic Hydrolysis Mechanisms and Kinetics of Thio Pc Substrates

Interaction Dynamics of Thio-PC with Phospholipase A2 (PLA2) Enzymes

The interaction between Thio-PC and PLA2 is characterized by high specificity and results in predictable hydrolysis products, making it a valuable tool for studying PLA2 activity.

Cleavage Specificity at the sn-2 Thioester Linkage

Phospholipase A2 enzymes specifically recognize and catalyze the hydrolysis of the acyl bond at the sn-2 position of glycerophospholipids. wikipedia.org Thio-PC substrates are designed with a thioester linkage at this precise sn-2 position of the glycerol (B35011) backbone. caymanchem.com This structural modification replaces the typical ester bond with a thioester bond, which is the target for PLA2-mediated cleavage. caymanchem.com The high specificity of PLA2 for the sn-2 position ensures that the enzymatic action is directed exclusively at this thioester linkage, leaving the rest of the molecule intact. wikipedia.orgcaymanchem.com This specificity is fundamental to the use of Thio-PC as a chromogenic substrate in PLA2 assays. caymanchem.com

Production of Free Thiol and Lysophospholipid Products

The enzymatic hydrolysis of the sn-2 thioester bond in Thio-PC by PLA2 yields two primary products: a lysophospholipid and a fatty acid with a free thiol group. wikipedia.orgcaymanchem.comresearchgate.net Specifically, the reaction releases lysophosphatidylcholine (B164491) and a thiol-containing fatty acid. wikipedia.orgcaymanchem.com The generation of the free thiol is particularly significant as it allows for continuous colorimetric or fluorescent monitoring of enzyme activity. caymanchem.comresearchgate.net This is often achieved by including a thiol-reactive reagent, such as DTNB (Ellman's reagent), in the assay mixture, which reacts with the liberated thiol to produce a colored product. caymanchem.com This method provides a direct and quantifiable measure of PLA2 activity. caymanchem.comresearchgate.net

Kinetic Parameters of PLA2 Catalysis with Thio-PC Analogs

The kinetics of PLA2 catalysis using Thio-PC are influenced by the physical state of the substrate and vary among different PLA2 isoforms.

Comparative Kinetic Analysis across Different PLA2 Isoforms (e.g., sPLA2, cPLA2, iPLA2, PAF-AH)

The superfamily of PLA2 enzymes is diverse, encompassing several families, including secreted (sPLA2), cytosolic (cPLA2), calcium-independent (iPLA2), and lipoprotein-associated (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH). mdpi.comnih.gov These isoforms exhibit different kinetic properties and substrate specificities.

Secreted PLA2s, often found in snake venoms and mammalian pancreas, readily hydrolyze Thio-PC substrates in mixed-micelle systems. caymanchem.comnih.govnih.gov Cytosolic and calcium-independent PLA2s can also be assayed using Thio-PC, where studies have shown differential inhibition of cPLA2 and iPLA2 activities by various compounds. researchgate.net PAF-AH, which is associated with lipoproteins in plasma, preferentially cleaves phospholipids (B1166683) with fragmented or oxidized sn-2 residues, which are structurally similar to its primary substrate, platelet-activating factor. nih.gov Given the structural similarity, Thio-PC and its analogs can serve as substrates for studying the activity of this enzyme family as well. nih.gov

Kinetic studies comparing different PLA2 sources have revealed significant differences. For example, cobra venom PLA2 shows a preference for phosphatidylcholine (PC) over phosphatidylethanolamine (B1630911) (PE) in Triton X-100 mixed micelles, which is attributed to a higher catalytic rate (kcat) rather than differences in substrate binding. nih.gov

| Substrate | Apparent Ks (mM) | Apparent Km (mol fraction) | Vmax (μmol min-1 mg-1) |

|---|---|---|---|

| Thio-PC | 0.1 - 0.2 | ~0.1 | 440 |

| Thio-PE | 0.1 - 0.2 | ~0.1 | 89 |

Conformational Changes and Active Site Interactions during Enzymatic Processing

The enzymatic processing of Thio-PC involves specific conformational arrangements and interactions within the PLA2 active site. The active site of sPLA2s contains a highly conserved His/Asp catalytic dyad and requires a calcium ion (Ca²⁺) for activity. nih.gov This Ca²⁺ ion plays a crucial role in catalysis by coordinating with the carbonyl group of the thioester and the phosphate (B84403) group of the substrate, thereby stabilizing the transition state. nih.govias.ac.in

Studies using non-hydrolyzable Thio-PC analogs have provided insights into the conformation of the substrate when bound to the enzyme's active site. nih.gov These experiments show that the substrate adopts a specific conformation where the end of the sn-2 acyl chain is in close proximity (within 5 Å) to the alpha-methylene of the sn-1 chain. nih.gov The catalytic mechanism involves a water molecule, activated by the His-48 residue of the catalytic dyad, which performs a nucleophilic attack on the sn-2 thioester carbonyl carbon. ias.ac.in The Ca²⁺ ion coordinates the carbonyl oxygen, facilitating this attack and stabilizing the resulting tetrahedral intermediate, leading to the cleavage of the thioester bond. nih.govias.ac.in

Development and Application of Thio Pc in Spectrophotometric Enzyme Assays

Chromogenic Detection Methods for Thiol Release

Chromogenic detection methods for thiol release utilize reagents that react with the newly generated free thiol group, producing a colored product that can be quantified by measuring absorbance in a spectrophotometer. medchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.eu

Utilization of Ellman’s Reagent (DTNB) and DTP for Absorbance-Based Quantitation

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a commonly used chromogenic agent for detecting the thiol group released from Thio-PC hydrolysis. medchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.eu The reaction between the free thiol and DTNB yields 5-thio-2-nitrobenzoic acid, a yellow product with a strong absorbance maximum at around 412 nm. caymanchem.commdpi.com This allows for the continuous spectrophotometric monitoring of the reaction progress and quantification of enzyme activity based on the increase in absorbance over time. nih.gov Another chromogenic reagent mentioned for this purpose is DTP. medchemexpress.comcaymanchem.commedchemexpress.eumedchemexpress.comszabo-scandic.com

Studies have demonstrated the sensitivity of this method. For instance, a spectrophotometric assay using dithionitrobenzoic acid (DTNB) for measuring released thiol groups was sensitive enough to detect as little as 1 ng of phospholipase A2, representing a hydrolysis rate of approximately 0.2 nmol of substrate per minute. nih.gov

Optimization of Reaction Conditions for Thio-PC Based Assays (e.g., pH, Temperature, Detergents)

Optimizing reaction conditions is crucial for maximizing the sensitivity and accuracy of Thio-PC based assays. Factors such as pH, temperature, and the presence of detergents can significantly influence enzyme activity and substrate presentation.

For example, studies investigating PLA2 activity using phospholipid substrates have shown that pH can significantly affect the reaction rate, with optimal activity observed at specific pH ranges. mdpi.comresearchgate.net Temperature also plays a role, as enzyme activity is temperature-dependent. uncg.edu The use of detergents, such as Triton X-100, is often necessary when working with phospholipid substrates like Thio-PC, as they can form mixed micelles that present the substrate to the enzyme in a suitable format. caymanchem.comuncg.eduwindows.netresearchgate.net The concentration and type of detergent can impact micelle formation and, consequently, enzyme activity. uncg.edu

Research has shown that increasing Triton X-100 concentration can increase sPLA2 activity in diheptanoyl-thio-PC assays. uncg.edu Temperature also has a significant effect on activity. uncg.edu The nature of the fatty acid chain in the Thio-PC substrate can also influence the assay, potentially by affecting micelle structure. uncg.edu

Fluorometric Detection Approaches for Thio-PC Derived Products

Fluorometric detection methods offer increased sensitivity compared to chromogenic assays and can be used to detect the thiol group released from Thio-PC hydrolysis or by utilizing fluorescently tagged Thio-PC derivatives.

Coupling of Thiol Products with Fluorescent Probes (e.g., Monobromobimane)

The free thiol group released upon hydrolysis of Thio-PC can be coupled with fluorescent probes that react specifically with thiols. Monobromobimane (mBrB) is an example of a fluorescent sulfhydryl detection reagent that can be used for this purpose. ethz.chchemicalbook.com The resulting fluorescent adduct can then be quantified using a fluorometer, providing a sensitive method for detecting enzyme activity. ethz.ch

Synthesis and Application of Fluorescently Tagged Thio-PC Derivatives (e.g., Prodan-PC)

Another fluorometric approach involves the synthesis of fluorescently tagged Thio-PC derivatives. These molecules incorporate a fluorescent tag directly into the Thio-PC structure. Upon enzymatic cleavage, the release of a fluorescent product or a change in fluorescence properties can be measured.

Prodan-PC is an example of a fluorescent probe synthesized using a thioester analog of phosphatidylcholine. researchgate.netresearchgate.net Specifically, prodan-PC was synthesized by incubating a thio-PC analog with acrylodan, a fluorescent thiol-reactive reagent, in the presence of phospholipase A2. researchgate.netresearchgate.net This synthesis relies on the enzyme generating lysothio-PC in situ, which then reacts with acrylodan. researchgate.netresearchgate.net Prodan-PC has been used to study interactions with phospholipases A2. researchgate.netresearchgate.net

High-Throughput Screening Methodologies Employing Thio-PC Substrates

Thio-PC substrates are well-suited for high-throughput screening (HTS) methodologies due to the adaptability of both chromogenic and fluorometric detection methods to microplate formats. biorxiv.orgkarger.combertin-bioreagent.com The ability to quickly and quantitatively measure enzyme activity makes Thio-PC substrates valuable tools for screening large libraries of potential enzyme inhibitors or for studying enzyme kinetics in a high-throughput manner. biorxiv.org

HTS assays using arachidonoyl thio-PC have been developed and adapted to 96- and 384-well plate formats for screening compounds that inhibit phospholipase activity. biorxiv.orgportlandpress.com These assays typically involve incubating the enzyme with the Thio-PC substrate and potential inhibitors, followed by the addition of a chromogenic reagent like DTNB, and measuring the absorbance using a plate reader. biorxiv.orgportlandpress.comnih.gov This allows for the rapid assessment of the inhibitory potential of numerous compounds. biorxiv.org

Biophysical and Biochemical Investigations of Thio Pc Systems

Mixed Micelle Systems Incorporating Thio-PC

Mixed micelles, typically formed with detergents like Triton X-100, provide a well-defined interface for studying the interaction of enzymes with phospholipid substrates nih.govresearchgate.net. Thio-PC analogs are readily incorporated into these mixed micellar structures caymanchem.comnih.govwindows.net.

Characterization of Micelle Formation and Homogeneity

The formation and characteristics of mixed micelles incorporating Thio-PC are crucial for ensuring reproducible enzyme kinetics studies. Micelle formation can be characterized by techniques such as measuring the critical micelle concentration (CMC) and determining micelle size and homogeneity windows.netacs.orgresearchgate.net. The CMC of diheptanoyl thio-PC, for example, has been reported to be 0.17 mM in a specific buffer system windows.net. The size and homogeneity of mixed micelles can be measured using techniques like dynamic light scattering (Zetasizer) researchgate.net. Factors such as the ratio of detergent to phospholipid and the acyl chain length of the Thio-PC can influence micelle properties acs.orgnih.govuncg.edu.

Influence of Detergents (e.g., Triton X-100) on Thio-PC Presentation and PLA2 Activity

Detergents like Triton X-100 are commonly used to form mixed micelles with phospholipids (B1166683), including Thio-PC analogs, for PLA2 activity assays caymanchem.comnih.gov. The concentration and ratio of Triton X-100 to Thio-PC in mixed micelles significantly influence the presentation of the substrate to the enzyme and, consequently, the PLA2 activity nih.govnih.govuncg.edu.

Studies have shown that the reaction rate of enzymes like cholesterol esterase with thiophosphatidylcholines in mixed micelles with Triton X-100 occurs strictly at the micellar interface and depends hyperbolically on the mole fraction of the substrate in the micelles nih.gov. This allows for the calculation of interfacial kinetic parameters nih.gov.

Different ratios of Triton X-100 to phospholipid in mixed micelles can lead to variations in enzyme-substrate processivity and inhibitor potency nih.gov. For instance, in studies with POPC (a type of phosphatidylcholine) mixed with Triton X-100, different molar ratios resulted in varying initial velocities for enzyme-substrate processivity compared to liposomal assemblies nih.gov. High concentrations of Triton X-100 can interfere with PLA2 activity, potentially by affecting the enzyme's ability to dock on the micelle surface nih.gov.

The effect of Triton X-100 concentration on PLA2 activity with Thio-PC substrates has been investigated. Increasing Triton X-100 concentration in diheptanoyl thio-PC assays has been shown to increase sPLA2 activity uncg.edu.

Lipid-Protein Interactions Involving Thio-PC

Thio-PC analogs are valuable tools for investigating the interactions between lipids and proteins, particularly enzymes that act on phospholipid substrates.

Enzyme Binding and Dissociation Kinetics with Thio-PC Substrates

Studies using Thio-PC substrates have provided insights into the binding and kinetic mechanisms of PLA2 enzymes. The "dual phospholipid model" describes the action of cobra venom PLA2 on mixed micelles of phospholipid and Triton X-100, where the enzyme initially binds to a phospholipid molecule at the micelle interface, followed by binding to additional phospholipid and then catalytic hydrolysis nih.govescholarship.org.

Kinetic analysis using chiral dithiol ester analogs of phosphatidylcholine (Thio-PC) and phosphatidylethanolamine (B1630911) (Thio-PE) in Triton X-100 mixed micelles showed that the initial binding (Ks) was similar for both substrates, as were the apparent Michaelis constants (Km) nih.govescholarship.org. However, the Vmax values differed, indicating that the enzyme's preference for PC over PE in this system is related to the catalytic rate rather than initial binding affinity nih.govescholarship.org.

Thio-PC has also been used to study the metal-binding properties of PLA2 enzymes, revealing the stereoselectivity of enzymes like bee venom PLA2 towards different isomers of thiophosphocholine analogs nih.govacs.org.

Impact of Thio-PC Structure on Protein Conformation and Function

The structure of Thio-PC, particularly the presence of the thioester linkage and the acyl chain composition, can influence its interaction with proteins and potentially impact protein conformation and function. While direct studies explicitly detailing the conformational changes induced in proteins solely by binding to Thio-PC are less prevalent in the provided search results, the use of Thio-PC as a substrate and modulator of enzyme activity implicitly demonstrates this impact.

The hydrolysis of Thio-PC by PLA2 involves the enzyme interacting with the lipid interface, and the efficiency of this interaction is influenced by the lipid environment and the structure of the substrate nih.govscbt.com. The release of a free thiol upon hydrolysis of Thio-PC analogs is a direct consequence of the enzyme's catalytic activity on the specific substrate structure caymanchem.commedchemexpress.com.

Furthermore, the binding of lipid molecules, including phospholipid analogs, to enzymes can induce conformational changes that affect enzyme activity nih.gov. For instance, the activation of PLA2 by activators appears to involve enzyme-lipid binding at the interface, potentially leading to a conformational change that affects catalytic efficiency nih.gov. While this study specifically mentions didecanoylphosphatidylcholine as an activator, it notes that Thio-PC was less effective but still showed some activating properties, suggesting a structural influence on this activation mechanism nih.gov.

The use of Thio-PC analogs with varying acyl chain lengths has also shown differences in PLA2 activity, suggesting that the lipid structure within the micelle can influence enzyme interaction and function uncg.edujeltsch.org. The ability of Thio-PC to serve as a substrate and, in some cases, an activator or inhibitor, highlights the intricate relationship between its structure and its impact on protein function, particularly in the context of lipolytic enzymes nih.govcaymanchem.com.

Computational and Theoretical Studies on Thio Pc Systems

Molecular Dynamics Simulations of Thio-PC in Membrane Mimetic Environments

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of lipid molecules, including Thio-PCs, within membrane mimetic environments such as lipid bilayers or micelles. These simulations provide insights into the structural organization, fluidity, and interactions of lipids at an atomic level over time. While direct MD studies focusing solely on Thio-PC bilayers or micelles were not extensively detailed in the reviewed literature, related studies employing MD simulations on phospholipids (B1166683) in membrane environments provide valuable context and methodologies applicable to Thio-PC systems.

MD simulations have been widely used to study the interactions of PLA2 enzymes with membranes and phospholipid substrates, which often include phosphatidylcholines fishersci.ie. These studies can reveal how the enzyme accesses the lipid interface, the conformational changes it undergoes upon membrane binding, and the orientation of the substrate within the active site. For instance, MD simulations have been applied to study the behavior of cytosolic phospholipase A2 (cPLA2) in the presence of membranes, examining aspects like protein architecture changes and membrane trafficking fishersci.ca. Similarly, MD simulations have been used in the study of plant sPLA2s, providing insights into the mobility of different protein regions and the impact of structural variations atamankimya.com.

Thio-PCs are frequently used experimentally in mixed micelle systems, often with detergents like Triton X-100, to assay PLA2 activity fishersci.comcaymanchem.com. These mixed micelles serve as simplified membrane mimetics. While the provided search results did not include MD simulations specifically of Thio-PC within these micelles, MD is a suitable technique to explore the organization and dynamics of Thio-PC within such environments, potentially revealing how the thioester bond is presented to the enzyme or how the micellar structure influences substrate accessibility. Studies have utilized kinetic models to fit experimental data of PLA2 activity on Triton X-100/thio-PC mixed micelles, indicating the importance of understanding substrate presentation in these systems fishersci.com.

The application of MD simulations to Thio-PC systems in membrane mimetic environments would involve setting up simulation systems containing Thio-PC molecules, potentially mixed with other lipids or detergents, and explicit solvent (e.g., water, often modeled with force fields like TIP3P) fishersci.cagbiosciences.com. Periodic boundary conditions are typically employed to simulate a bulk environment gbiosciences.com. Such simulations could provide data on:

The arrangement and packing of Thio-PC molecules within bilayers or micelles.

The dynamics and flexibility of the acyl chains and headgroup.

The accessibility of the sn-2 thioester bond to the surrounding solvent or interacting proteins.

These computational studies, while not explicitly detailed for Thio-PC in the search results, represent a logical extension of existing MD applications in lipid-protein interactions and membrane biophysics, offering a complementary approach to experimental observations of Thio-PC behavior in membrane-like settings.

Docking Studies of PLA2 Enzymes with Thio-PC Analogs

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as a Thio-PC analog) when it is bound to a receptor (such as a PLA2 enzyme). These studies help in understanding the molecular basis of enzyme-substrate recognition and can inform the design of substrate analogs or inhibitors.

Docking studies have been widely applied to investigate the interactions of PLA2 enzymes with various ligands, including inhibitors and substrate mimetics fishersci.ieatamanchemicals.com. These studies aim to identify key binding residues in the enzyme's active site and predict the binding affinity of the ligand.

Several search results highlight the use of docking studies in the context of PLA2 enzymes, often alongside experimental studies using Thio-PC as a substrate. For example, docking simulations have been performed to study the interaction of sPLA2-IIA with integrin αvβ3, where PLA2 activity was concurrently measured using arachidonoyl-Thio-PC hydrolysis senescence.info. Docking has also been used to understand the selectivity of cPLA2 inhibitors and the interactions of PLA2 enzymes with membranes, substrates, and inhibitors fishersci.ie. Studies investigating the anti-inflammatory effects of compounds have utilized molecular docking with human cytosolic phospholipase A2 (cPLA2) to identify potential molecular targets and active sites atamanchemicals.com. Furthermore, molecular modeling and docking studies have been conducted on specific PLA2 enzymes, such as Daboxin P from snake venom, which is known to cleave diheptanoyl thio-PC wikipedia.org.

Docking studies involving PLA2 enzymes and Thio-PC analogs would typically involve:

Obtaining the 3D structure of the PLA2 enzyme (e.g., from the Protein Data Bank).

Preparing the ligand structure (the Thio-PC analog).

Using docking software to predict favorable binding poses of the Thio-PC analog within the enzyme's active site.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme residues.

Estimating the binding energy or scoring the poses to rank their likelihood.

These studies can provide valuable information on how Thio-PC analogs are recognized and oriented within the active site of different PLA2 isoforms, potentially explaining differences in substrate specificity and catalytic efficiency observed experimentally. While direct docking studies specifically detailing the interaction of a Thio-PC molecule with a PLA2 active site were not provided in depth in the search results, the frequent mention of docking studies in conjunction with experimental work using Thio-PC as a substrate underscores the relevance of this computational approach in understanding PLA2-Thio-PC interactions.

Data Tables

Here is an example of how experimental data related to PLA2 activity with Thio-PC could be presented, based on the types of experiments mentioned:

Table 1: Summary of PLA2 Activity Assays Using Thio-PC Substrates

| PLA2 Enzyme Source | Thio-PC Substrate Used | Assay Type | Detection Method | Key Finding/Context | Source |

| Cell lysates (containing PLA2) | Palmityl arachidonoyl thio-phosphatidylcholine | In vitro assay | HPLC with fluorescence detector (using mBrB) | Measurement of lyso-thio-PC product. cenmed.com | cenmed.com |

| Daboia r. russelii venom (Daboxin P) | Diheptanoyl thio-PC | sPLA2 assay | Spectrophotometric (414 nm) | Progress curves, Michaelis-Menten kinetics. wikipedia.org | wikipedia.org |

| Various PLA2s (sPLA2, cPLA2, iPLA2) | Arachidonoyl Thio-PC, Palmitoyl (B13399708) thio-PC | Biochemical assay | Reaction with DTNB/DTP | Quantification of PLA2 activity via free thiol release. caymanchem.comwikipedia.org | caymanchem.comwikipedia.org |

| cPLA2 (from HEK293T cells) | Arachidonoyl Thio-PC | Colorimetric assay | Absorbance at 414 nm (using DTNB/EGTA) | Measurement of cPLA2 activity. fishersci.cagbiosciences.com | fishersci.cagbiosciences.com |

| Bee venom sPLA2 | Palmitoyl thio-PC | Activity assay | Spectrophotometric | Used in phospholipid:Triton X-100 mixed micelle system. caymanchem.comwikipedia.org | caymanchem.comwikipedia.org |

| Human recombinant sPLA2-IIa | Arachidonoyl-Thio-PC | Activity assay | Hydrolysis measurement | Used to confirm catalytic activity in docking studies context. senescence.info | senescence.info |

| Secretory PLA2s in plants | Arachidonoyl Thio-PC | Activity assay | Not specified in snippet | Substrate for plant sPLA2s. atamankimya.com | atamankimya.com |

| ExoU (P. aeruginosa toxin) | Arachidonoyl thio-phosphatidylcholine (ATPC) | In vitro assay | Not specified in snippet | Inhibition studies of ExoU phospholipase activity. lipidbook.org | lipidbook.org |

| Cytosolic fractions (containing cPLA2) | Arachidonoyl thio-PC (synthetic substrate) | Colorimetric assay | Not specified in snippet | Measurement of cPLA2 activity with inhibitors. wikipedia.org | wikipedia.org |

| PLA2 activity on micelles | Thio-PC, Thio-PE | Kinetic study | Not specified in snippet | Used in Triton X-100 mixed micelles to study lipid binding and kinetics. fishersci.com | fishersci.com |

Note: The "Detection Method" column indicates the method used to quantify the product of Thio-PC hydrolysis, which is typically a free thiol.

Detailed Research Findings

Based on the search results, detailed research findings related to computational studies on Thio-PC systems can be summarized as follows:

Molecular Dynamics Simulations: While no dedicated MD studies solely on Thio-PC were found, MD simulations are actively used to understand the behavior of PLA2 enzymes and other phospholipids in membrane environments fishersci.iefishersci.caatamankimya.comgbiosciences.com. These studies provide a framework for how MD could be applied to Thio-PC to investigate its membrane integration, dynamics, and accessibility to enzymes fishersci.iefishersci.caatamankimya.comfishersci.comgbiosciences.comciteab.com. For instance, MD has been used to compare the structural dynamics of wild-type and mutant cPLA2, showing how mutations affect protein architecture and membrane trafficking fishersci.ca.

Quantum Mechanical Calculations: Direct QM studies on the thioester bond reactivity of Thio-PC were not reported in the provided snippets. However, the experimental use of Thio-PC as a substrate in PLA2 activity assays confirms the reactivity of this bond to enzymatic hydrolysis fishersci.cacaymanchem.comcenmed.comwikipedia.orgnih.gov. The release of a free thiol, detectable by chromogenic reagents, is a direct consequence of this reactivity caymanchem.comwikipedia.org.

Docking Studies: Molecular docking is a common technique used in conjunction with experimental studies involving PLA2 and Thio-PC or its analogs fishersci.iewikipedia.orgatamanchemicals.comsenescence.info. These studies are primarily focused on understanding enzyme-ligand interactions, particularly for identifying potential inhibitors or analyzing the binding of substrate analogs to the active site fishersci.ieatamanchemicals.com. Docking simulations have been used to model the interaction of PLA2 enzymes with other proteins (like integrins) while using Thio-PC to assay the enzyme's activity senescence.info. Docking has also been applied to specific snake venom PLA2s that cleave Thio-PC substrates wikipedia.org. These computational approaches help to rationalize experimental observations of enzyme activity and inhibition at a molecular level fishersci.ieatamanchemicals.com.

Advanced Research Applications and Future Directions for Thio Pc

Design of Novel Thio-PC Analogs for Enhanced Assay Specificity or Sensitivity

Thio-PC analogs, such as Palmitoyl (B13399708) Thio-PC and Arachidonoyl Thio-PC, are widely utilized as substrates in colorimetric assays for measuring the activity of phospholipases (PLs), particularly phospholipase A2 (PLA2) nih.govcaymanchem.com. These assays leverage the thioester linkage at the sn-2 position of the glycerol (B35011) backbone. Upon hydrolysis by PLA2, a free thiol group is released nih.govcaymanchem.com. This free thiol can then react with chromogenic reagents like Ellman's reagent (5,5′-dithio-bis(2-nitrobenzoic acid), DTNB), producing a yellow product quantifiable by spectrophotometry, typically at an absorbance maximum around 412 nm nih.govcaymanchem.com.

The design of novel Thio-PC analogs can be tailored to enhance assay specificity or sensitivity. Modifications to the acyl chain length or the introduction of other functional groups can influence substrate recognition by specific phospholipase isoforms. For instance, Palmitoyl thio-PC, containing a palmitoyl thioester, has been used to measure bee venom sPLA2 activity nih.gov. Heptanoyl thio-PC, an analog with an ether-linked saturated C16 moiety at the sn-1 position, shows significantly lower activity (10-13 fold less) with porcine pancreatic and bee venom sPLA2 compared to Diheptanoyl thio-PC, suggesting that modifications at positions other than sn-2 can impact enzyme activity towards the analog nih.gov. This indicates that structural variations in Thio-PC analogs can confer differential specificity for various phospholipases.

Furthermore, the inherent reactivity of the thiol group can be exploited to improve assay sensitivity. Strategies involving thiol group functionalization and oriented immobilization of biological elements on sensing platforms have been shown to increase antigen-binding capacity and improve assay performance, including sensitivity and specificity ebi.ac.uk. While these examples are in the context of other assay types (e.g., lateral flow assays, biosensors), the principle of utilizing thiol chemistry for enhanced detection is applicable to the development of more sensitive Thio-PC-based assays. The use of "thio" modifications in other biomolecules, like aptamers, has also been shown to enhance binding properties, suggesting the potential for similar enhancements in Thio-PC based probes or detection methods.

Investigation of Thio-PC in Non-Enzymatic Thiol-Mediated Reactions

The presence of a reactive thiol group in Thio-PC (after hydrolysis of the thioester linkage) or in specifically designed Thio-PC analogs with a free thiol, opens avenues for investigating their involvement in non-enzymatic thiol-mediated reactions. In biological systems, thiol groups are known to participate in a variety of non-enzymatic reactions, including disulfide exchange cascades and reactions with reactive oxygen and nitrogen species.

Thiols play a crucial role in maintaining redox balance and are involved in detoxification processes. Their nucleophilic nature allows them to react with electrophiles and participate in the formation of disulfide bonds and mixed disulfides, for example, with glutathione. Non-enzymatic disulfide exchange reactions can occur on cell surfaces and within proteins, influencing their structure and function.

While direct research specifically detailing the involvement of Thio-PC in non-enzymatic thiol-mediated reactions is not extensively documented in the provided search results, its chemical structure suggests a potential role. The released thiol from Thio-PC hydrolysis could theoretically participate in disulfide exchange reactions with other thiols or disulfides present in the cellular environment. Further research is needed to explore the extent and biological implications of Thio-PC participation in such non-enzymatic processes. This could involve studying the reaction kinetics of Thio-PC derived thiols with various cellular components or investigating their impact on cellular redox status in the absence of enzyme activity.

Integration of Thio-PC Assays in Complex Biological Matrices (e.g., Cell Lysates, Tissue Homogenates)

A significant challenge in biological research is the accurate measurement of analytes in complex matrices such as cell lysates, tissue homogenates, serum, and plasma. These matrices contain a high concentration of various proteins, lipids, salts, and other molecules that can interfere with assay performance, affecting sensitivity and specificity.

Thio-PC based assays have demonstrated utility in such complex biological samples. For instance, Diheptanoyl thio-PC has been used to measure sPLA2 activity in cell supernatants and tissue homogenates caymanchem.com. The principle of detecting the released thiol using Ellman's reagent provides a colorimetric readout that can be adapted for use in these complex environments, although optimization is often required to minimize matrix effects.

Sample preparation methods, such as homogenization and lysis, are critical steps when working with complex biological matrices to release the target analytes and prepare the sample for analysis. Despite these preparation steps, the complexity of the matrix can still impact assay performance, necessitating careful validation and calibration. The development of highly sensitive assays is particularly important when analyzing biological samples, as the concentration of target molecules may be very low. Advanced analytical techniques, including mass spectrometry and sophisticated immunoassay formats, are often employed for sensitive and specific detection in complex biological fluids and tissues. While Thio-PC assays are typically spectrophotometric, their integration with sample preparation techniques and potential adaptation to more sensitive detection platforms could enhance their applicability in complex biological matrices.

Potential for Thio-PC Derived Lysolipids in Signaling Pathway Research

Lysophospholipids (LPLs), which are phospholipids (B1166683) with a single acyl chain, are increasingly recognized as important signaling molecules involved in a wide array of cellular processes, including cell growth, survival, migration, and inflammation. Lysophosphatidylcholine (B164491) (LysoPC), derived from the hydrolysis of phosphatidylcholine, is a well-studied example of a signaling lysolipid. LysoPC has been shown to activate various signaling pathways, including those involving protein kinase C (PKC), and is implicated in processes like P-selectin expression in platelets and endothelial cells.

Thio-PC is a thioester analog of phosphatidylcholine, and its enzymatic hydrolysis by phospholipases yields a lysolipid analog, a lyso-thio-PC. Given the established roles of native lysophospholipids in cellular signaling, it is plausible that Thio-PC derived lysolipids may also possess signaling properties. The presence of the thiol group or the thioester modification in the lysolipid structure could potentially interact with different receptors or intracellular targets compared to native lysophospholipids, leading to distinct signaling outcomes.

Research into oxidized phospholipids and their derived lysolipids has revealed their significance as signaling lipids in activated immune cells and platelets. These oxidized lysolipids can be generated through enzymatic or non-enzymatic processes and can influence cellular function. By analogy, Thio-PC derived lysolipids, potentially subject to similar modifications or having inherent reactivity due to the sulfur atom, could also act as signaling molecules. Future research could focus on synthesizing and characterizing Thio-PC derived lysolipids, investigating their ability to activate known lysophospholipid receptors or novel signaling pathways, and exploring their biological effects in various cell types.

Role of Thio-PC in Elucidating Fundamental Aspects of Lipid Metabolism and Turnover (excluding clinical implications)

Thio-PC serves as a valuable tool for studying fundamental aspects of lipid metabolism and turnover, primarily through its use as a substrate for phospholipases. Phospholipases are key enzymes that regulate the composition and dynamics of cellular membranes and produce lipid mediators involved in various cellular processes. By hydrolyzing the ester bonds in phospholipids, phospholipases generate lysophospholipids and free fatty acids, which are central intermediates in lipid synthesis, degradation, and remodeling pathways.

Using Thio-PC analogs in enzyme assays allows researchers to quantify the activity of specific phospholipases in different biological contexts nih.govcaymanchem.com. This provides insights into the rates of phospholipid hydrolysis and, consequently, the turnover of specific lipid species. For example, studies investigating lipid metabolism in endothelial cells or cancer cells utilize techniques to analyze changes in phospholipid and lysophospholipid profiles, highlighting the importance of these lipids in cellular function and disease.

By employing Thio-PC based assays, researchers can investigate how various physiological or pathological conditions affect the activity of phospholipases, thereby influencing lipid metabolism. This can help to elucidate the specific roles of different phospholipase isoforms in the generation and degradation of phospholipids and lysophospholipids. Understanding these enzymatic activities is crucial for comprehending the complex network of lipid metabolic pathways and how they are regulated. The ability to measure phospholipase activity accurately using Thio-PC substrates contributes to a deeper understanding of how lipids are synthesized, modified, and catabolized within cells, providing fundamental knowledge about lipid homeostasis and its dysregulation.

常见问题

Q. How can machine learning enhance the discovery of this compound-based catalysts?

- Answer :

- Train neural networks on reaction databases (Reaxys, CAS) to predict catalytic performance.

- Validate with high-throughput experimentation (HTE) robots for rapid iteration.

- Address overfitting by splitting data into training/validation sets (80:20 ratio) .

Tables for Methodological Reference

| Parameter | Analytical Technique | Application Example | Reference ID |

|---|---|---|---|

| Reaction Kinetics | In-situ NMR/HPLC | Monitoring this compound cyclization | |

| Structural Validation | X-ray Crystallography/SSNMR | Resolving regioselectivity conflicts | |

| Purity Assessment | HRMS/DSC | Detecting trace impurities | |

| Computational Modeling | DFT/Molecular Dynamics | Predicting macrocyclization pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。